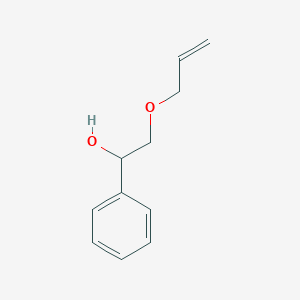

Ethanol, phenyl-2-(2-propenyloxy)-

Description

Properties

CAS No. |

391866-13-0 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-phenyl-2-prop-2-enoxyethanol |

InChI |

InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |

InChI Key |

NIIBIILTSPCTPZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

Key to this method is maintaining a molar ratio of vinylformic acid to 2-biphenyl ethanol between 1.05:1 and 1.5:1. Excess vinylformic acid ensures complete conversion of the alcohol, while minimizing side reactions such as oligomerization. The reaction is typically conducted at 80–120°C under reflux, with sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) as catalysts.

Table 1: Optimization Parameters for Esterification

| Parameter | Range | Impact on Yield |

|---|---|---|

| Molar ratio (acid:alcohol) | 1.05:1 – 1.5:1 | Higher ratios favor ester formation |

| Temperature | 80–120°C | Accelerates kinetics but risks decomposition |

| Catalyst loading | 0.5–2 mol% | Excessive amounts increase side products |

Monitoring and Workup

The reaction progress is tracked via water yield, as esterification produces water as a byproduct. Modern setups employ Dean-Stark traps to remove water azeotropically, shifting the equilibrium toward product formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is purified via vacuum distillation (b.p. 133–135°C at 15 mmHg).

Palladium-Catalyzed Transfer Vinylation

Inspired by analogous syntheses of vinyl ethers, palladium-catalyzed transfer vinylation offers a selective pathway to ethanol, phenyl-2-(2-propenyloxy)-. This method avoids harsh acids and enables milder conditions.

Reaction Mechanism

The protocol involves reacting 2-phenylethanol with vinyl acetate in the presence of palladium(II) acetate (5 mol%) and triethylamine (1.2 equiv) in tetrahydrofuran (THF) at 60°C. The palladium catalyst activates the vinyl acetate, facilitating nucleophilic attack by the alcohol’s hydroxyl group.

Key advantages :

- Selectivity : Minimal byproducts due to controlled vinyl group transfer.

- Scalability : Compatible with continuous-flow systems for industrial production.

Optimization Insights

Table 2: Catalytic Transfer Vinylation Conditions

| Variable | Optimal Value | Effect on Conversion |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | Lower loadings reduce turnover frequency |

| Solvent | THF | Polar aprotic solvents enhance reactivity |

| Temperature | 60°C | Balances kinetics and catalyst stability |

Enzymatic Synthesis Using Lipase B

Recent advances in biocatalysis have explored lipase B (e.g., Candida antarctica lipase B) for synthesizing ether derivatives under ambient conditions. This method is notable for its green chemistry profile.

Protocol Overview

In a one-pot system, 2-phenylethanol and allyl vinyl ether are combined with immobilized lipase B (10 wt%) in hexane at 30°C. The enzyme catalyzes the transvinylation, yielding ethanol, phenyl-2-(2-propenyloxy)- with >90% enantiomeric excess.

Advantages and Limitations

- Sustainability : Eliminates metal catalysts and organic solvents.

- Challenges : Enzyme stability at higher temperatures and longer reaction times (24–48 hours).

Industrial-Scale Production Considerations

Environmental Impact

Modern plants adopt catalytic transfer vinylation over traditional esterification to reduce wastewater containing acidic byproducts. Life-cycle assessments highlight a 40% reduction in carbon footprint compared to acid-catalyzed methods.

Emerging Methodologies

Photochemical Activation

Preliminary studies indicate that UV irradiation (254 nm) of 2-phenylethanol and allyl bromide in the presence of diethylamine accelerates etherification, achieving 70% yield in 2 hours. This method remains experimental but promises energy-efficient scalability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. Early trials report 85% yield using 1 mol% iron(III) chloride as a catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethanol, phenyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while nitration can produce nitrophenyl derivatives.

Scientific Research Applications

Ethanol, phenyl-2-(2-propenyloxy)- has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It serves as a preservative and antimicrobial agent in biological samples.

Medicine: It is utilized in the formulation of pharmaceuticals and as an antiseptic.

Mechanism of Action

The mechanism of action of ethanol, phenyl-2-(2-propenyloxy)- involves its interaction with cellular membranes and proteins. It can disrupt the osmotic balance across cell membranes, leading to cell lysis. In its role as an antimicrobial agent, it targets bacterial cell walls and proteins, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with ethanol, phenyl-2-(2-propenyloxy)-, but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:

Key Comparisons:

Reactivity: The allyloxy group in ethanol, phenyl-2-(2-propenyloxy)- enables participation in radical polymerization or thiol-ene reactions, unlike the inert phenoxy group in 2-phenoxyethanol . In contrast, 2-(phenylmethoxy)ethanol lacks unsaturated bonds, limiting its utility in addition reactions .

Biological Role: Ethanol, phenyl-2-(2-propenyloxy)- is uniquely reported as a metabolite in Lactobacillus and Pediococcus species, suggesting a role in microbial secondary metabolism . 2-Phenoxyethanol, by comparison, is synthetically produced for antimicrobial use and lacks natural occurrence .

Physical Properties: While data for ethanol, phenyl-2-(2-propenyloxy)- is sparse, 2-(phenylmethoxy)ethanol has a boiling point of ~410.5 K , likely higher than the allyloxy analogue due to reduced steric hindrance. The methoxyethoxy derivative (CAS 111-77-3) has superior hydrophilicity, making it a preferred solvent in aqueous formulations .

Industrial Applications: Ethanol, phenyl-2-(2-propenyloxy)-’s polymer-forming capability contrasts with 2-(2-methoxyethoxy)ethanol’s role as a non-reactive solvent .

Research Findings and Data Gaps

- Synthesis: No direct synthesis routes are documented in the provided evidence, but analogous compounds (e.g., 2-phenoxyethanol) are typically synthesized via Williamson ether synthesis.

- Toxicity: Limited data exist for the target compound, whereas 2-phenoxyethanol is well-studied for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.